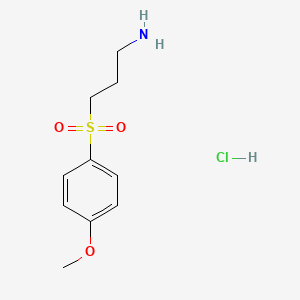

3-(4-Methoxybenzenesulfonyl)-propylamine hydrochloride

Vue d'ensemble

Description

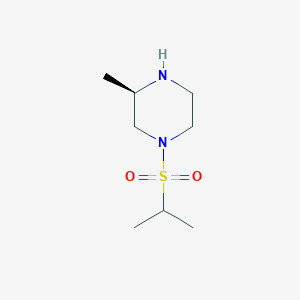

The compound “3-(4-Methoxybenzenesulfonyl)-propylamine hydrochloride” is a derivative of benzenesulfonyl chloride, which is a laboratory chemical used in the synthesis of various substances . The “4-Methoxy” part suggests a methoxy group (-OCH3) attached to the benzene ring, and “propylamine hydrochloride” indicates a propylamine group attached via a hydrochloride salt .

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzenesulfonyl derivatives are often synthesized through nucleophilic substitution reactions involving benzenesulfonyl chloride . A possible method could involve reacting 4-methoxybenzenesulfonyl chloride with propylamine .Molecular Structure Analysis

The molecular structure would likely consist of a benzene ring with a methoxy group (OCH3) and a sulfonyl group (SO2) attached. The sulfonyl group would be connected to a propylamine group (C3H7NH2) via a sulfur-nitrogen bond .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions typical of benzenesulfonyl derivatives and amines. For instance, the amine group might react with acids to form salts, or participate in condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, benzenesulfonyl derivatives are typically solid at room temperature, and the presence of the methoxy group might increase the compound’s solubility in organic solvents .Applications De Recherche Scientifique

Chemical Reactions and Synthesis

- 3-(4-Methoxyphenyl)-1-propylamine undergoes various chemical reactions with nitrous acid, forming products like p-methoxyhydro-cinnamyl alcohol, p-methoxybenzylmethylcarbinol, and p-methoxyallylbenzene, with minimal isotope-position rearrangement (Fort & Roberts, 1956).

- The synthesis of 2(4)-hydroxybenzyl- and 3-(4-hydroxyphenyl)propylamines and their hydrochlorides, based on alkylsubstituted phenols, resulted in compounds with hepatoprotective properties against tetrachloromethane-induced toxic hepatitis (Dyubchenko et al., 2006).

Chemical Properties and Mechanisms

- The reaction of 2,4-dinitrobenzenesulfonyl chloride with propylamine showed that the solvent effects and the nature of the reacting pair greatly influence the reaction rate and mechanism (Gazitúa et al., 2018).

- The metabolism of 3-chloro-4-methoxyaniline in soil showed conversion to various compounds, likely through a free radical mechanism, indicating the reactivity and transformation potential of related compounds in environmental settings (Briggs & Ogilvie, 1971).

Material Synthesis and Applications

- The synthesis of novel isomorphous 1-D framework compounds using sodium 4-hydroxybenzenesulfonate dihydrate and LnCl3·6H2O (Ln = Tb, Er, Yb) resulted in luminescent lanthanide coordination polymers, demonstrating potential applications in materials science (Yang et al., 2008).

Analytical and Environmental Studies

- The study on the kinetics of the hydrolysis of 4-methoxybenzenesulfonyl chloride in mixed surfactant and cyclodextrin systems provided insights into cyclodextrin-surfactant interactions and their effects on reaction kinetics and mechanisms (García‐Río et al., 2007).

- The electrochemical oxidation of aromatic amines, including 5-amino-2-methoxybenzenesulfonic acid, showed efficient electrodegradation, indicating potential applications in environmental remediation (Pacheco et al., 2011).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(4-methoxyphenyl)sulfonylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3S.ClH/c1-14-9-3-5-10(6-4-9)15(12,13)8-2-7-11;/h3-6H,2,7-8,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFRRXFRWYQGVCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyridine, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, 1-oxide](/img/structure/B1411776.png)

![2-[2-(2,2,2-Trifluoroethoxy)-phenyl]-ethanol](/img/structure/B1411784.png)

![1-[(5-Bromofuran-2-yl)methyl]pyrrolidine](/img/structure/B1411795.png)

![N-[(3-chloro-4-methylphenyl)methyl]cyclobutanamine](/img/structure/B1411798.png)